molecular formula C11H13NO2 B11903715 Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B11903715
M. Wt: 191.23 g/mol
InChI Key: JLLJZRAHWNNFCS-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features an amino group at the 5-position and a methyl ester group at the 2-position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactionsFor example, starting from a suitable indene precursor, the amino group can be introduced via nitration followed by reduction, and the ester group can be introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the amino group or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with an oxo group instead of an amino group.

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5,12H2,1H3

InChI Key

JLLJZRAHWNNFCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

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